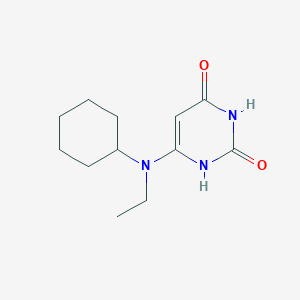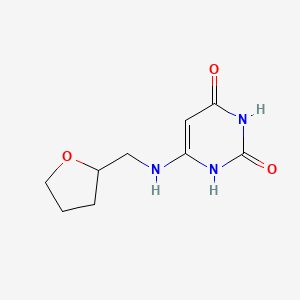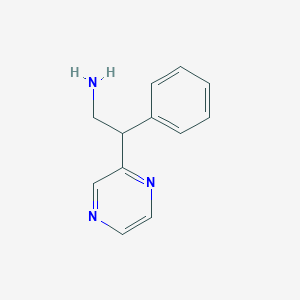![molecular formula C11H20N2O2 B1480298 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2097944-59-5](/img/structure/B1480298.png)
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one
Übersicht
Beschreibung
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one, also known as AZP-1, is a synthetic compound with many potential applications in scientific research. It is a cyclic lactam that has been used in the synthesis of various compounds and has been studied for its potential applications in drug design and drug delivery systems. AZP-1 is a versatile compound with a wide range of possible uses in the scientific community.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Verbindungen
Diese Verbindung dient als Vorstufe bei der Synthese verschiedener biologisch aktiver Moleküle. Ihre Struktur eignet sich für Modifikationen, die zur Entwicklung neuer pharmakologisch aktiver Wirkstoffe führen können. So könnte beispielsweise ihre Einarbeitung in größere molekulare Strukturen zu neuartigen Behandlungen von Krankheiten führen .
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft könnte die einzigartige Ringstruktur der Verbindung verwendet werden, um neue polymere Materialien zu erzeugen. Diese Materialien könnten wünschenswerte Eigenschaften wie erhöhte Widerstandsfähigkeit oder thermische Stabilität aufweisen, die möglicherweise in der Fertigung oder im Bauwesen nützlich sind .
Chemische Synthese
Die spirocyclische Natur dieser Verbindung macht sie zu einem wertvollen Zwischenprodukt in der chemischen Synthese. Sie kann verwendet werden, um komplexe organische Moleküle mit Spirokonfigurationen zu konstruieren, die häufig in Naturstoffen und Pharmazeutika vorkommen .
Chromatographie
Aufgrund ihrer besonderen chemischen Eigenschaften könnte diese Verbindung als Standard- oder Referenzmaterial in der chromatographischen Analyse verwendet werden, um die Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen zu unterstützen .
Analytische Chemie
In der analytischen Chemie könnte die einzigartige Struktur der Verbindung bei der Entwicklung neuer analytischer Reagenzien oder Sensoren genutzt werden. Diese könnten besonders empfindlich gegenüber bestimmten Analyten oder Umgebungsbedingungen sein .
Allosterische SHP2-Inhibitoren
Sie wurde bei der Herstellung von di- und trisubstituierten Methylpyrazinen als allosterische SHP2-Inhibitoren verwendet. Diese Inhibitoren können eine Rolle bei der Krebsbehandlung spielen, indem sie Signaltransduktionswege modulieren .
Referenzstandards für pharmazeutische Prüfungen
Sie kann verwendet werden, um hochwertige Referenzstandards für pharmazeutische Prüfungen zu erstellen. Dies stellt genaue und zuverlässige Ergebnisse während des Arzneimittelentwicklungsprozesses sicher, was für die behördliche Zulassung und die klinische Anwendung entscheidend ist .
Wirkmechanismus
Target of Action
The primary target of 2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one is the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) . SHP2 plays a crucial role in receptor tyrosine kinase (RTK), neurofibromin-1 (NF-1), and Kirsten rat sarcoma virus (KRAS) mutant-driven cancers, as well as in RTK-mediated resistance .
Mode of Action
This compound interacts with its target, SHP2, by binding to it and inhibiting its function . This interference with SHP2’s function disrupts the signaling pathways that it regulates, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those regulated by SHP2. These include pathways involved in RTK, NF-1, and KRAS mutant-driven cancers . The downstream effects of these disruptions can lead to changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
The pharmacokinetics of 2-Amino-1-(6-oxa-2-azaspiro[4It is known that the compound has been studied for its potential therapeutic effects in various medical conditions. It belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibition of SHP2. By disrupting the function of SHP2, the compound can alter the signaling pathways that SHP2 regulates, leading to changes in cellular processes such as cell proliferation, differentiation, and survival .
Biochemische Analyse
Biochemical Properties
2-Amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as non-receptor protein tyrosine phosphatase SHP2, which is involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/AKT pathways . This modulation can lead to changes in gene expression and cellular metabolism, impacting processes like cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of enzymes like SHP2 by binding to its active site, preventing substrate access and subsequent enzyme activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over extended periods, affecting its efficacy and potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile is compromised .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
2-amino-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(12)10(14)13-6-5-11(8-13)4-2-3-7-15-11/h9H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERYHXKSLBHTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CCCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)
![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)




![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)

![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)

![1-(1-methoxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480234.png)

![1-(2-hydroxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480237.png)

